molecular formula C5H4ClN3O3 B13100951 2-Amino-4-chloro-5-nitropyridin-3-ol

2-Amino-4-chloro-5-nitropyridin-3-ol

Cat. No.: B13100951
M. Wt: 189.56 g/mol
InChI Key: PFTMUUZQLCQVAX-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-nitropyridin-3-ol (CAS: 1956321-60-0) is a heterocyclic compound with a pyridine backbone substituted at positions 2, 3, 4, and 5 by amino (-NH₂), hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂) groups, respectively. Its molecular formula is C₅H₄ClN₃O₃, yielding a molar mass of 213.56 g/mol.

Properties

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56 g/mol

IUPAC Name

2-amino-4-chloro-5-nitropyridin-3-ol

InChI

InChI=1S/C5H4ClN3O3/c6-3-2(9(11)12)1-8-5(7)4(3)10/h1,10H,(H2,7,8)

InChI Key

PFTMUUZQLCQVAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-nitropyridin-3-ol typically involves the nitration of 2-Amino-4-chloropyridine, followed by hydrolysis. One common method includes dissolving 4-chloro-5-nitropyridine in an alkaline hydrolyzing agent in ethanol, heating the reaction mixture for 12-24 hours, and then cooling and dehydrating the mixture to obtain the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and hydrolysis processes, utilizing efficient and cost-effective reagents and conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-nitropyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Reduction: Conversion to 2-Amino-4-chloro-3,5-diaminopyridine.

    Oxidation: Formation of pyridine N-oxides and other oxidized derivatives.

Scientific Research Applications

2-Amino-4-chloro-5-nitropyridin-3-ol is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-nitropyridin-3-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula CAS Number Substituent Positions (Pyridine Ring) Key Features
This compound C₅H₄ClN₃O₃ 1956321-60-0 2-NH₂, 3-OH, 4-Cl, 5-NO₂ Balanced polarity due to mixed substituents; potential for tautomerism .
2-Amino-4-chloro-3-nitropyridine C₅H₄ClN₃O₂ 6980-08-1 2-NH₂, 3-NO₂, 4-Cl Lacks hydroxyl group; nitro at position 3 enhances electron deficiency .
4-Chloro-3-nitropyridin-2-ol C₅H₃ClN₂O₃ 165547-79-5 2-OH, 3-NO₂, 4-Cl Hydroxyl at position 2; absence of amino group reduces basicity .
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ 4548-45-2 2-Cl, 5-NO₂ No amino/hydroxyl groups; simpler structure with higher lipophilicity .
2-Amino-4-chloro-5-nitrophenol C₆H₅ClN₂O₃ 6358-02-7 Benzene ring: 2-NH₂, 4-Cl, 5-NO₂, 3-OH Aromatic phenol derivative; distinct solubility profile vs. pyridine .

Key Observations :

Functional Group Variations: The hydroxyl group at position 3 in this compound distinguishes it from non-hydroxylated analogues like 2-amino-4-chloro-3-nitropyridine. Compared to 2-chloro-5-nitropyridine, the amino and hydroxyl groups in the target compound introduce nucleophilic sites, making it more reactive in substitution reactions .

Positional Isomerism: Moving the nitro group from position 5 (target compound) to position 3 (as in 2-amino-4-chloro-3-nitropyridine) alters electronic distribution. The nitro group at position 5 in the target compound may sterically hinder interactions at adjacent positions .

Phenol vs. Pyridin-ol: 2-Amino-4-chloro-5-nitrophenol (benzene-based) lacks the pyridine nitrogen, reducing its ability to participate in coordination chemistry compared to pyridin-3-ol derivatives .

Biological Activity

2-Amino-4-chloro-5-nitropyridin-3-ol is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is structurally related to various pyridine derivatives, which are known for their pharmacological properties. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and case studies.

Molecular Formula : C5H4ClN3O2
Molecular Weight : 173.56 g/mol
CAS Number : 4071694
IUPAC Name : this compound

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that compounds with nitro groups in specific positions enhance antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded at 20 μM and 30 μM, respectively, indicating a strong potential for development as an antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit key inflammatory pathways, including the NF-kB pathway, which is crucial in the inflammatory response. Experimental results suggest that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antitumor Activity

Preliminary studies have suggested that derivatives of this compound may possess antitumor activity. The mechanism appears to involve the modulation of apoptotic pathways in cancer cells, leading to increased cell death. For instance, compounds structurally related to this nitropyridine have shown promise in inhibiting tumor growth in vitro and in vivo models .

Case Studies

Study Findings Reference
Antibacterial ActivityDemonstrated MIC values of 20 μM against S. aureus and 30 μM against P. aeruginosa.
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6 production; significant reduction in NF-kB pathway activation.
Antitumor PotentialInduced apoptosis in cancer cell lines; potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antibacterial Mechanism : The nitro group is believed to play a crucial role in disrupting bacterial cell wall synthesis and function.
  • Anti-inflammatory Mechanism : By inhibiting key signaling pathways such as NF-kB, this compound reduces the expression of inflammatory mediators.
  • Antitumor Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

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